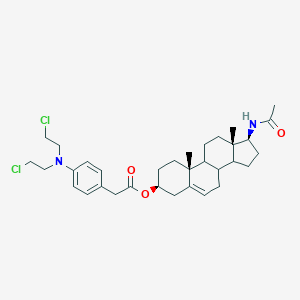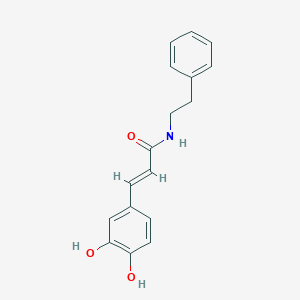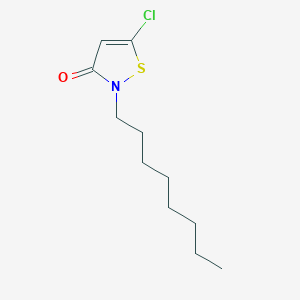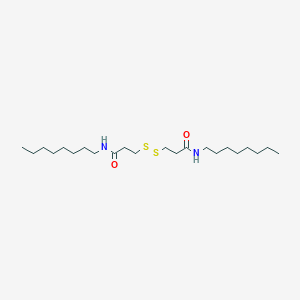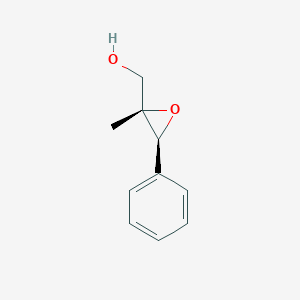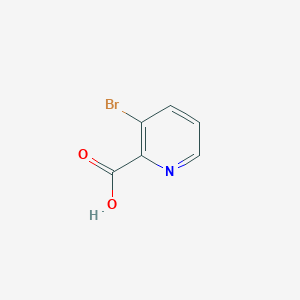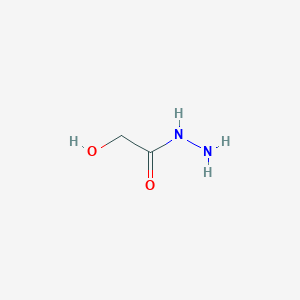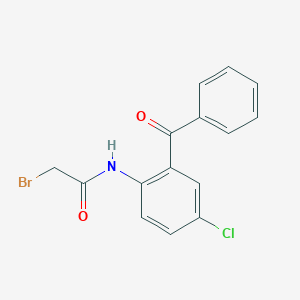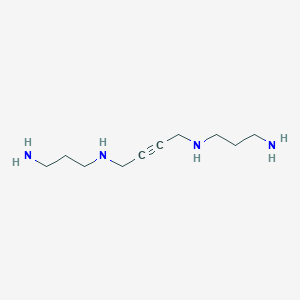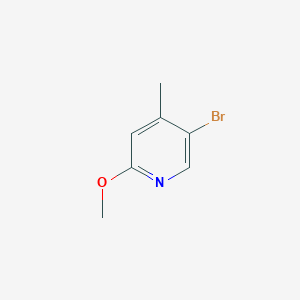
2-Propyl-2,4-pentadienoic acid
Descripción general
Descripción
2-Propyl-2,4-pentadienoic acid is a methyl-branched fatty acid . It is a metabolite of Valproic Acid .
Synthesis Analysis
The synthesis of 2-Propyl-2,4-pentadienoic acid involves the oxidation of geraniol or nerol, which are natural monoterpene alcohols extracted from plants. Another method involves the stereoselective synthesis of diene metabolites of valproic acid .
Molecular Structure Analysis
The molecular formula of 2-Propyl-2,4-pentadienoic acid is C8H12O2 . It is an unsaturated fatty acid due to its two double bonds in its chemical structure.
Chemical Reactions Analysis
The hepatotoxic metabolite of the anticonvulsant drug valproic acid (VPA), namely (E)-2-propyl-2,4-pentadienoic acid (E)-2,4-diene VPA), is known to react with glutathione (GSH) in vivo . The formation of glutathione (GSH) and N-acetylcysteine (NAC) adducts of reactive intermediates derived from VPA and 2-Propyl-2,4-pentadienoic acid was investigated in the rat .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Propyl-2,4-pentadienoic acid are as follows :
Aplicaciones Científicas De Investigación
Therapeutic Drug Monitoring in Epilepsy Treatment
Specific Scientific Field
This application falls under the field of Medical Research , specifically in the treatment of epilepsy.
Summary of the Application
2-Propyl-2,4-pentadienoic acid, also known as valproic acid (VPA), is a broad-spectrum antiepileptic drug used against various types of seizures and epileptic syndromes . It is widely used in pediatric epilepsy due to its multiple mechanisms of action and acceptable safety profile .
Methods of Application or Experimental Procedures
A specific and sensitive Ultra-high Performance Liquid Chromatography-tandem Mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous determination of the concentrations of VPA and its clinically relevant metabolites (4-ene-VPA, 2,4-diene-VPA and 2-ene-VPA) in human serum . After solid-phase extraction, VPA, its metabolites and the internal standard were subjected to chromatographic separation by gradient elution of acetonitrile and 10 mM ammonium acetate as mobile phase at a flow rate of 0.6 mL/min on an EC-C 18 column .
Results or Outcomes Obtained
The method was validated over the concentration ranges of 1–200 μg/mL for VPA, 0.5–10 μg/mL for 2-ene-VPA, 10–500 ng/mL for 4-ene-VPA and 25–500 ng/mL for 2,4-diene-VPA . The inter-day and intra-day accuracy and precision were within the acceptable limits of <15 %. The recoveries and matrix effects met the requirement for the analysis of biological samples . The assay method was successfully applied to monitor the concentration of VPA and its three metabolites in epileptic patients .
Organic Synthesis
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in organic synthesis.
Summary of the Application
2-Propyl-2,4-pentadienoic acid, also known as 2,4-Pentadienoic acid, is used in the preparation of chiral propargylester .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the source. However, organic synthesis typically involves a series of chemical reactions to construct complex molecules from simpler ones.
Results or Outcomes Obtained
The outcome of this application is the successful synthesis of chiral propargylester .
Preparation of Trans 1-N-acylamino-1,3-dienes
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of dienes.
Summary of the Application
2-Propyl-2,4-pentadienoic acid is used in the preparation of trans 1-N-acylamino-1,3-dienes via a modified Curtius procedure .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the source. However, the Curtius rearrangement (or Curtius reaction or Curtius degradation), first defined by Theodor Curtius, is a thermal decomposition of an acyl azide to an isocyanate with loss of nitrogen gas. The isocyanate can be used to generate a variety of other functional groups.
Results or Outcomes Obtained
The outcome of this application is the successful synthesis of trans 1-N-acylamino-1,3-dienes .
Safety And Hazards
When handling 2-Propyl-2,4-pentadienoic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place. Store in freezer. Protect from direct sunlight .
Direcciones Futuras
Propiedades
IUPAC Name |
(2E)-2-propylpenta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3,5H,1,4,6H2,2H3,(H,9,10)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUILWXIBBZVJDU-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\C=C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-2,4-pentadienoic acid | |
CAS RN |
72010-18-5 | |
| Record name | 2-Propyl-2,4-pentadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072010185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



